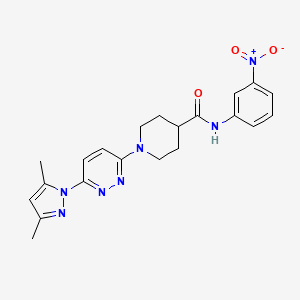

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O3/c1-14-12-15(2)27(25-14)20-7-6-19(23-24-20)26-10-8-16(9-11-26)21(29)22-17-4-3-5-18(13-17)28(30)31/h3-7,12-13,16H,8-11H2,1-2H3,(H,22,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALCVVVYNUJTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-4-carboxamide is a complex organic molecule that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula: C19H21N5O2

- Molecular Weight: 353.41 g/mol

- Chemical Structure:

- The compound features a piperidine ring, a pyridazine moiety, and a pyrazole substituent, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that compounds containing pyrazole and pyridazine structures exhibit significant anticancer properties. For instance:

- Mechanism of Action: The compound may inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Studies have shown that similar pyrazole derivatives can inhibit the growth of lung, breast, and colorectal cancer cells .

- Case Study: A study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, suggesting potent antiproliferative effects .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also noteworthy:

- Inhibition of Pro-inflammatory Cytokines: Compounds with similar structures have been reported to inhibit the production of TNF-alpha and IL-6 in various in vitro models, which are crucial mediators in inflammation .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented:

- Broad Spectrum Activity: Pyrazole-based compounds have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell wall synthesis .

Data Table: Summary of Biological Activities

Research Findings

Recent studies have highlighted the significance of this compound in drug design:

- Synthesis and Evaluation: A study synthesized several derivatives based on the pyrazole scaffold and evaluated their biological activities. The results indicated that modifications at specific positions could enhance anticancer potency .

- Molecular Docking Studies: Computational studies have suggested that this compound binds effectively to targets involved in cancer progression, such as cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .

Scientific Research Applications

Anticancer Properties

Several studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For instance, research has shown that the compound can effectively target pathways involved in tumor growth, leading to a reduction in tumor size in animal models .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are noteworthy. It has been shown to reduce inflammation markers in vitro and in vivo. Studies involving carrageenan-induced edema models have reported that the compound significantly decreases swelling and pain, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial effects of this compound reveal promising results against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-4-carboxamide on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be a lead candidate for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Research

In another investigation focusing on anti-inflammatory properties, researchers administered the compound to rats with induced paw edema. The results demonstrated a marked reduction in paw swelling compared to control groups treated with standard anti-inflammatory drugs. Histological analysis confirmed reduced inflammatory cell infiltration, supporting the compound's potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Compound A : 1-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide (CAS 1706012-24-9)

- Substituent : The aryl group here is 2-methoxy-5-(trifluoromethyl)phenyl, contrasting with the 3-nitrophenyl group in the target compound.

- Molecular Weight : 474.48 g/mol (vs. hypothetical ~450–460 g/mol for the nitro-substituted analogue).

Compound B : 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one

- Core Structure: Pyrido[3,4-d]pyrimidinone instead of pyridazine.

- Functional Groups : A piperidine-ethyl linker and a 3,4-dichlorobenzyl group.

Compound C : N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)

- Core Structure : Pyrazolo[3,4-b]pyridine instead of pyridazine.

- Substituents : Ethyl and methyl groups on the pyrazole ring.

- Molecular Weight : 374.4 g/mol (lower than the target compound, suggesting reduced steric bulk).

Key Data Table

Research Findings and Trends

- Electron-Withdrawing Groups : The 3-nitro group in the target compound may improve binding to targets requiring strong electron-deficient aromatic interactions, whereas Compound A’s trifluoromethyl group enhances hydrophobicity .

- Heterocyclic Core Flexibility: Pyridazine (target compound) vs. pyrido[3,4-d]pyrimidinone (Compound B) cores influence planarity and hydrogen-bonding capacity, critical for target selectivity .

- Synthetic Accessibility : Reductive amination (used in Compound B) is a viable strategy for introducing piperidine motifs in such carboxamides .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-4-carboxamide, and how can purity be optimized?

- Methodology : The synthesis typically involves multi-step reactions starting with pyridazine and pyrazole precursors. Key steps include coupling reactions (e.g., Buchwald–Hartwig amination) and carboxamide formation. Solvents like dimethylformamide (DMF) or acetic acid under reflux are used to facilitate intermediate reactions . Purification employs recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Purity >95% is achievable by monitoring reactions via thin-layer chromatography (TLC) and confirming structures with H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodology :

- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 8.5–7.0 ppm, piperidine protons at δ 3.5–1.5 ppm). C NMR confirms carbonyl (C=O) and aromatic carbons .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~3300 cm) .

- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H] expected within ±0.001 Da) .

Q. How should researchers design initial biological activity screens for this compound?

- Methodology : Prioritize assays aligned with structural analogs (e.g., pyridazine/pyrazole derivatives often target kinases or GPCRs). Use in vitro models:

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

- Include positive controls (e.g., doxorubicin for anticancer screens) and solvent controls (DMSO ≤1%) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions in the coupling steps?

- Methodology : Optimize reaction conditions:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)/Xantphos) for Buchwald–Hartwig amination .

- Temperature/Time : Lower temperatures (e.g., 35°C vs. 80°C) reduce decomposition; monitor via TLC .

- Solvent Effects : Switch from DMF to toluene for sterically hindered intermediates .

- Data Analysis : Use DOE (Design of Experiments) to identify critical factors (e.g., catalyst loading, solvent polarity) impacting yield .

Q. What strategies resolve contradictions in reported biological activity data (e.g., divergent IC values across studies)?

- Methodology :

- Assay Standardization : Validate cell line authenticity (STR profiling) and control for passage number .

- Compound Integrity : Confirm batch purity via HPLC and stability under assay conditions (e.g., pH 7.4 buffer degradation studies) .

- Meta-Analysis : Compare data subsets (e.g., lipophilicity vs. activity) using QSAR models to identify confounding variables .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced solubility?

- Methodology :

- Modify Substituents : Introduce polar groups (e.g., -OH, -SOH) to the 3-nitrophenyl or piperidine moiety .

- Prodrug Approach : Convert the carboxamide to a phosphate ester for improved aqueous solubility .

- Co-Solvent Systems : Test solubility in PEG-400/water mixtures for in vivo formulations .

Q. What mechanistic insights can be gained from studying this compound’s interaction with cytochrome P450 enzymes?

- Methodology :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor metabolite formation via LC-MS/MS .

- Enzyme Inhibition : Screen against CYP3A4/2D6 isozymes using fluorogenic substrates .

- Docking Studies : Model binding poses in CYP active sites (e.g., AutoDock Vina) to predict metabolic hotspots .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.